![molecular formula C16H15N3O3S2 B2617510 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 923157-66-8](/img/structure/B2617510.png)
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring substituted with a dimethylsulfamoyl group and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method is the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The dimethylsulfamoyl group can be introduced via a sulfonation reaction using dimethylsulfamoyl chloride. Finally, the benzamide moiety is attached through an amide coupling reaction, often employing reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, converting the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has shown significant promise as an anticancer agent. Preliminary studies indicate that it may act as an apoptosis promoter, influencing cancer cell death pathways. Research has demonstrated its potential to inhibit specific proteins involved in cell survival, making it a candidate for further investigation in cancer therapeutics.
Case Study: Anticancer Screening
A study evaluated the anticancer activity of this compound against human colorectal carcinoma cell line HCT116 using the Sulforhodamine B assay. The results indicated an IC50 value of 4.53 µM, surpassing the standard drug 5-Fluorouracil (IC50 = 9.99 µM) in efficacy .
Compound | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
---|---|---|---|
This compound | 4.53 | 5-Fluorouracil | 9.99 |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. The compound was tested against Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Screening
The minimum inhibitory concentration (MIC) values for several synthesized derivatives were determined through tube dilution techniques. The results demonstrated significant antimicrobial effects across various strains.
Compound | MIC (µM) | Target Organisms |
---|---|---|
This compound | 1.27 | Bacillus subtilis |
1.43 | Staphylococcus aureus | |
2.54 | Salmonella typhi | |
2.60 | Klebsiella pneumoniae | |
1.27 | Candida albicans |
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. A potential synthetic route includes:
- Formation of Benzothiazole Moiety : The initial step involves synthesizing the benzothiazole core.
- Introduction of Dimethylsulfamoyl Group : This is followed by the introduction of the dimethylsulfamoyl group through sulfonamide chemistry.
- Final Coupling Reaction : The final step involves coupling with the benzamide derivative to form the target compound.
Wirkmechanismus
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their activity. The compound’s benzothiazole ring can interact with various proteins, affecting signaling pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethylsulfanyl)benzamide
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide
Uniqueness
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethylsulfamoyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Biologische Aktivität
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound is characterized by its unique structural features:
- Molecular Formula : C16H18N2O3S2
- Structural Components :
- A benzothiazole moiety
- A dimethylsulfamoyl group
- An amide linkage to a benzene ring
This structure contributes to its diverse biological activities, particularly in oncology.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it may act as an apoptosis promoter , influencing cancer cell death pathways. The compound has been associated with the inhibition of specific proteins involved in cell survival, making it a candidate for further investigation in cancer therapeutics .
The mechanism of action involves the compound's interaction with proteins that regulate apoptosis and cell proliferation. It has shown binding affinity to various molecular targets, which is crucial for understanding its therapeutic efficacy .
Antibacterial and Antifungal Activity
Beyond its anticancer potential, this compound has also demonstrated antibacterial and antifungal properties. Studies have indicated activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. The inhibition of cyclooxygenase enzymes has been linked to its potential therapeutic applications in treating inflammatory diseases .
Summary of Biological Activities
Activity Type | Description | Mechanism |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | Inhibition of survival proteins |
Antibacterial | Effective against E. coli and S. aureus | Disruption of bacterial cell wall synthesis |
Antifungal | Active against fungal pathogens | Interference with fungal cell processes |
Anti-inflammatory | Reduces inflammation | Inhibition of cyclooxygenase enzymes |
Case Studies
- Cancer Cell Line Studies :
- Antimicrobial Testing :
Eigenschaften
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-19(2)24(21,22)12-8-9-13-14(10-12)23-16(17-13)18-15(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGWMTIKTNYKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.